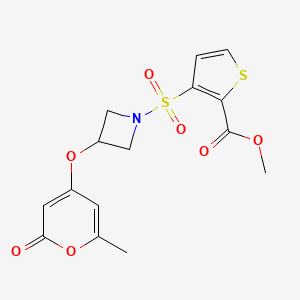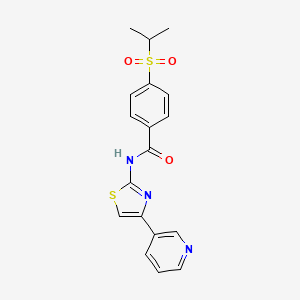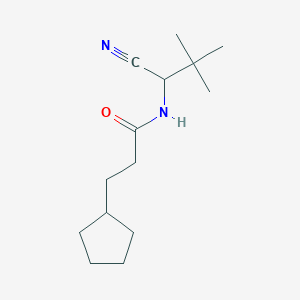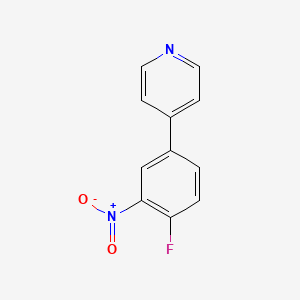![molecular formula C21H25N3OS B2985316 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide CAS No. 392320-12-6](/img/structure/B2985316.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide” is a complex organic compound. The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In one study, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of adamantane derivatives can be determined using various spectroscopic methods such as nuclear magnetic resonance (NMR), Raman, and infrared spectroscopies . The orientation of the amino group is different in non-halogenated structures . The adamantane moiety is usually introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Chalcone (E)-1,3-diphenyl-2-propen-1-one, a core structure of a wide variety of naturally originated, synthetic, and semisynthetic molecules, undergoes a chemical reaction that leads to the preparation of heterocyclic compounds having pharmacological activities .Physical And Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry . More specific physical and chemical properties of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide” are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Activities
Kadi et al. (2010) synthesized new 1-adamanyl-1,3,4-thiadiazole derivatives and evaluated their in vitro activities against a panel of gram-positive and gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. The study found marked activity against gram-positive bacteria and significant in vivo anti-inflammatory activity, suggesting potential for the development of new antimicrobial and anti-inflammatory agents (Kadi, Al-Abdullah, Shehata, Habib, Ibrahim, & El-Emam, 2010).
Cytotoxic Activities
Ghorab et al. (2015) investigated the cytotoxic activity of sulfonamide derivatives incorporating the adamantyl moiety against breast and colon cancer cell lines. One compound exhibited potent activity against breast cancer cells, highlighting the potential of such derivatives in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Anti-proliferative and Molecular Docking Studies
Wassel et al. (2021) conducted a study on 1,3,4-thiadiazolo-adamantane derivatives, assessing their anti-proliferative activity against cancer cell lines and conducting molecular docking studies targeting EGFR. This research not only identified compounds with promising anti-cancer properties but also provided insights into their mode of action (Wassel, Ammar, Ali, Belal, Mehany, & Ragab, 2021).
Noncovalent Interaction Analysis
El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives and analyzed their crystal structures, revealing significant noncovalent interactions that could inform the design of new compounds with tailored properties (El-Emam, Kumar, Janani, Al-Wahaibi, Blacque, El-Awady, Al-Shaalan, Percino, & Thamotharan, 2020).
Mecanismo De Acción
Target of Action
The compound belongs to the class of organic compounds known as adamantanones . These are organic compounds containing a ketone group attached to the adamantane (tricyclo [3.3.1.1]decane) ring
Mode of Action
Pharmacokinetics
The compound has been evaluated for its pharmacological properties, leading to the identification of bioisosteres with improved physicochemical parameters, metabolic stability, and physico-kinetic profile. This suggests that the compound may have favorable pharmacokinetic properties, but more research is needed to confirm this.
Propiedades
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-14(25)24(13-15-5-3-2-4-6-15)20-23-22-19(26-20)21-10-16-7-17(11-21)9-18(8-16)12-21/h2-6,16-18H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLMMZVQXAGLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate](/img/structure/B2985236.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2985237.png)
![3-cinnamyl-8-(2,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2985239.png)

![N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2985242.png)
![(1S,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2985244.png)
![Ethyl 6-benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2985246.png)

![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985248.png)
![2-chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole](/img/structure/B2985249.png)

![2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2985254.png)